Anti-Proliferative Potency Against SKBR-3 Breast Cancer Cells: Halogen-Specific SAR Within the Nimesulide-Derived Benzamide Series
In the nimesulide-derived benzamide series, the nature of the ortho-halogen on the benzamide ring is a primary determinant of antiproliferative potency. The 2-chloro analog CSUOH0901 (NSC751382, CAS 329787-18-0) inhibits SKBR-3 breast cancer cell growth with an IC50 of 0.20 ± 0.01 μM in MTT assays after 48 h treatment, representing an approximately 1000-fold improvement over the parent compound nimesulide [1]. The 2-bromo analog (CAS 330465-92-4) has not been directly tested in this assay; however, within this chemotype, bromine substitution typically increases hydrophobic surface area and halogen-bonding potential relative to chlorine, which can modulate both target affinity and off-target binding [2].
| Evidence Dimension | Antiproliferative IC50 against SKBR-3 breast cancer cells |
|---|---|
| Target Compound Data | Not yet reported in published literature; predicted to fall within 0.1-1.0 μM range based on halogen SAR |
| Comparator Or Baseline | N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide (CSUOH0901): IC50 = 0.20 ± 0.01 μM; Nimesulide (parent): IC50 > 100 μM |
| Quantified Difference | CSUOH0901 is ~1000-fold more potent than nimesulide; 2-Br analog potency remains to be empirically determined |
| Conditions | SKBR-3 human breast cancer cells; MTT assay; 48 h compound exposure; six replicates |
Why This Matters
The 2-bromo substitution alters the halogen-bond donor capacity (Br vs Cl) which can differentially engage target proteins, making CAS 330465-92-4 a critical probe for distinguishing halogen-specific effects in SAR campaigns.
- [1] Zhong B, Cai X, Chennamaneni S, Yi X, Liu L, Pink JJ, Dowlati A, Xu Y, Zhou A, Su B. From COX-2 inhibitor nimesulide to potent anti-cancer agent: synthesis, in vitro, in vivo and pharmacokinetic evaluation. Eur J Med Chem. 2011 Nov 15;47(1):432-444. Table 1: CSUOH0901 IC50 = 0.20 ± 0.01 μM against SKBR-3 cells. View Source
- [2] Rossignol JF, inventor; Romark Laboratories LC, assignee. Halogenated benzamide derivatives. European Patent EP1789040B1. 2005 Sep 6. General formula (III) encompasses ortho-halogen substitution on benzamide ring. View Source
